molecular formula C9H10N2 B2808114 3,4-Dihydroquinolin-2-amine CAS No. 4008-62-2

3,4-Dihydroquinolin-2-amine

Cat. No.: B2808114
CAS No.: 4008-62-2
M. Wt: 146.193
InChI Key: RREBANHDFAXBEZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-quinolin-(2E)-ylideneamine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine consists of a quinoline core with a dihydro and ylideneamine substitution, which imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

The primary target of 2-Amino-3,4-dihydroquinoline is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme located in the outer mitochondrial membrane and plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

2-Amino-3,4-dihydroquinoline, carrying a free amine group in its molecule, interacts with MAO-B in a competitive and reversible manner . This suggests that the compound may interact with the active site channel of the enzyme . Other derivatives of 2-Amino-3,4-dihydroquinoline inhibit MAO-B non-competitively and irreversibly, suggesting that these compounds may interact with another hydrophobic binding region outside of the active site of the enzyme .

Biochemical Pathways

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline affects the metabolic pathways of monoamine neurotransmitters . By inhibiting MAO-B, the compound prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can have various downstream effects, potentially influencing mood, cognition, and motor control.

Pharmacokinetics

The compound’s interaction with mao-b suggests it is able to cross the blood-brain barrier and exert its effects within the central nervous system .

Result of Action

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline leads to increased levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially influencing neurological and psychological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . For example, the reaction of 2-ethynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate in ethanol at reflux conditions yields the desired quinoline derivatives . Another approach involves the use of FeCl3 as a catalyst in toluene at elevated temperatures .

Industrial Production Methods

Industrial production of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-quinolin-(2E)-ylideneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-one derivatives.

    Reduction: Reduction reactions can convert the ylideneamine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-quinolin-(2E)-ylideneamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit aldosterone synthase sets it apart from other quinoline derivatives, making it a valuable compound for research in cardiovascular diseases.

Properties

IUPAC Name

3,4-dihydroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREBANHDFAXBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 46.8 g (1.2 moles) of sodamide. 400 cc of toluene containing 0.5 cc of oleic acid and 129.2 g (1.0 mole) of quinoline was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. Cooling water was turned on the reflux condenser. The autoclave was heated with stirring for 2 hours within a range of 138°-148° C. No hydrogen evolution was observed. The autoclave was cooled and vented to atmospheric pressure. The reaction mixture was carefully hydrolyzed (external cooling) with 150 cc of water. The maximum temperature was 30° C. The hydrolyzed mixture contained organic crystalline material. In order to dissolve the crystals, 200 cc of 4-picoline was added and the mixture thoroughly stirred. The aqueous phase was allowed to settle and was removed. The organic phase was placed under vacuum at 40° C. to remove most of the residual ammonia. It was then treated with dry ice and filtered to remove carbonates. The filtrate was topped to a liquid temperature of 110° C. at 50 mm Hg. To the residue was added about 2 parts of toluene and the solution was allowed to crystallize. The mixture was filtered to give 57.4 g of 2-amino-3,4-dihydroquinoline, m.p. of 134.9°-136.3° C. The dihydroquinoline was hydrolyzed in boiling water to give 3,4-dihydrocarbostyril m.p. 165.7°-167.1° C. It is reported in Tetsuji et al., J. Heterocycle Chem., 2, 330 (1965) that the Chichibabin amination of quinoline in toluene at atmospheric pressure gave only 2-aminoquinoline. Derivatives of 3,4-dihydrocarbostryril have anti-inflammatory and blood platelet coagulation activities as claimed by Nakagawa et al., Japan. Kokai 77 73,866.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129.2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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